molecular formula C8H9BrFN B1497740 4-Bromo-N-ethyl-2-fluoroaniline

4-Bromo-N-ethyl-2-fluoroaniline

Cat. No.: B1497740
M. Wt: 218.07 g/mol
InChI Key: GUPZNDCSKKVLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-ethyl-2-fluoroaniline is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-N-ethyl-2-fluoroaniline

InChI

InChI=1S/C8H9BrFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

GUPZNDCSKKVLCR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Contextualization Within Halogenated Aniline and Fluorinated Organic Chemistry

4-Bromo-N-ethyl-2-fluoroaniline belongs to the class of halogenated anilines, which are aromatic amines substituted with one or more halogen atoms. Halogenated aromatic rings are fundamental structural motifs in organic chemistry, primarily because aryl halides are crucial synthetic intermediates for cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine and a fluorine atom on the aniline (B41778) ring of this compound provides distinct reactivity and modulates the electronic properties of the molecule.

The fluorine atom, being the most electronegative element, imparts unique characteristics to organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound in a pharmaceutical context. Furthermore, the introduction of fluorine can significantly alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation and binding affinity to biological targets. In materials science, fluorination can lead to desirable properties such as increased thermal stability and altered electronic characteristics.

The N-ethyl group classifies the compound as a secondary aniline. N-alkylation of anilines is a critical transformation in organic synthesis, as it is widely used in the preparation of dyes, agrochemicals, and pharmaceuticals. The ethyl group can influence the compound's solubility, lipophilicity, and steric profile, which are important considerations in drug design and materials development.

Rationale for Comprehensive Research on 4 Bromo N Ethyl 2 Fluoroaniline

The primary driver for research into 4-Bromo-N-ethyl-2-fluoroaniline stems from its potential as a highly functionalized intermediate in the synthesis of more complex and high-value molecules. Its parent compound, 4-bromo-2-fluoroaniline (B1266173), is a known precursor in the synthesis of various biologically active compounds. For instance, 4-bromo-2-fluoroaniline is used in the preparation of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing compounds with potential therapeutic applications. researchgate.net It has also been utilized in the synthesis of boronic acid derivatives for use in ultraviolet-visible titration. chemicalbook.com

The addition of an N-ethyl group to the 4-bromo-2-fluoroaniline scaffold provides a strategic modification that can fine-tune the properties of the final products. This N-alkylation can be a key step in building specific molecular architectures required for targeted biological activity or material properties. Therefore, comprehensive research into the synthesis, properties, and reactivity of this compound is crucial for expanding the synthetic toolbox available to chemists and enabling the development of novel compounds.

Overview of Advanced Methodologies and Research Trajectories

Regioselective Synthesis Strategies for Substituted Anilines

The construction of this compound typically involves a stepwise approach, where the substituents are introduced onto an aniline or pre-aniline framework with high control over their position. This requires a toolbox of regioselective reactions. The synthesis often begins with a commercially available precursor like 2-fluoroaniline, followed by sequential bromination and N-ethylation.

Targeted Bromination Approaches

Achieving the desired 4-bromo substitution pattern on a 2-fluoroaniline scaffold is a critical step. The fluorine and amino groups direct electrophilic substitution, but achieving high selectivity for the para-position relative to the amino group, while avoiding di- or tri-bromination, requires carefully chosen conditions.

Several methods have been developed for the regioselective bromination of anilines. commonorganicchemistry.com N-Bromosuccinimide (NBS) is a common reagent for electrophilic aromatic bromination. thieme-connect.comorganic-chemistry.org Solid-state bromination of substituted anilines with NBS has been shown to yield exclusively nuclear brominated products, with reactivity and selectivity dependent on reaction time and temperature. rsc.orgrsc.org For 2-fluoroaniline, bromination with molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent has been reported to produce 4-bromo-2-fluoroaniline in high yield and selectivity. google.com Another approach involves using low temperatures (-23°C to -34°C) to ensure selective bromination at the 4-position with minimal formation of dibrominated byproducts. google.com

Copper-catalyzed methods offer a practical route for the regioselective bromination of free anilines. thieme-connect.com Treatment of anilines with sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) allows for highly selective monobromination. thieme-connect.comsci-hub.se This method has been successfully applied to 2-fluoroaniline, yielding the desired 4-bromo-2-fluoroaniline. thieme-connect.comsci-hub.se The use of ionic liquids as solvents in conjunction with copper(II) bromide (CuBr₂) can also achieve high yields and high regioselectivity for para-bromination under mild conditions. beilstein-journals.org

MethodReagentsKey FeaturesReference(s)
Catalytic Bromination Br₂, Quaternary ammonium bromideHigh yield and selectivity; can be run continuously. google.com
Low-Temp Bromination Brominating agent (e.g., Br₂)Low temperature (-23 to -34°C) minimizes byproducts. google.com
Copper-Catalyzed NaBr, Na₂S₂O₈, cat. CuSO₄Practical, excellent monobromination selectivity. thieme-connect.comsci-hub.se
Ionic Liquid Medium CuBr₂, Ionic LiquidHigh yield, high para-selectivity, mild conditions. beilstein-journals.org
NBS Bromination N-Bromosuccinimide (NBS)Common brominating agent, can be used in solid-state reactions. thieme-connect.comrsc.orgrsc.org

Stereoselective N-Ethylation Techniques

The introduction of the ethyl group onto the nitrogen atom of 4-bromo-2-fluoroaniline presents the challenge of achieving selective N-monoalkylation while avoiding the formation of the N,N-diethyl tertiary amine. While the term "stereoselective" is not strictly applicable here as the nitrogen is achiral, the chemoselectivity of the process is paramount.

Catalytic N-alkylation of anilines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a green and efficient strategy. nih.govrsc.org This reaction is often catalyzed by transition metal complexes based on iridium, ruthenium, nickel, or palladium. nih.govrsc.orgacs.orgacs.org For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity for the N-alkylation of various anilines with alcohols. nih.gov Nickel-based catalysts, which are more cost-effective, have also been developed. Heterogeneous catalysts like nickel nanoparticles on alumina (B75360) supports can effectively catalyze the N-alkylation of anilines with both benzyl (B1604629) and aliphatic alcohols. colab.ws The use of ionic liquids can also facilitate selective N-monoalkylation of anilines with alkyl halides.

Catalyst SystemAlkylating AgentKey FeaturesReference(s)
NHC-Ir(III) Complexes AlcoholsHigh activity for a broad range of anilines and alcohols. nih.gov
Ni/θ-Al₂O₃ AlcoholsReusable heterogeneous catalyst, works under additive-free conditions. colab.ws
Raney Nickel AlcoholsClassic heterogeneous catalyst for N-alkylation. acs.org
Ionic Liquid (Solvent) Alkyl HalidesSimple and efficient method for N-monoalkylation.

Fluorination Pattern Control

The position of the fluorine atom is a key determinant of the molecule's properties. Controlling the fluorination pattern is typically achieved by selecting a starting material that already contains fluorine in the desired position. For the synthesis of this compound, 2-fluoroaniline is the logical and readily available precursor.

General methods for preparing fluorinated anilines often start with a fluorinated aromatic compound which is then nitrated and subsequently reduced. google.com For example, 2,4-difluoroaniline (B146603) can be obtained from 1,3-difluorobenzene (B1663923) through this sequence. google.com

Another powerful industrial method is the Halex (halogen exchange) process, where chloro-substituted aromatic compounds are converted to their fluoro-analogues using a fluoride (B91410) source like potassium fluoride at high temperatures in a polar aprotic solvent. wikipedia.orgacsgcipr.org This reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as a nitro group. google.comwikipedia.org The resulting fluoronitroarene can then be reduced to the corresponding fluoroaniline. wikipedia.org

Multicomponent Reactions and Cascade Processes in this compound Synthesis

While the synthesis of this compound is often linear, modern synthetic chemistry increasingly employs multicomponent reactions (MCRs) and cascade processes to build molecular complexity in a single pot, enhancing efficiency and atom economy. advion.comresearchgate.netnih.gov

MCRs bring together three or more reactants in a single operation to form a product that contains portions of all starting materials. researchgate.net For example, polysubstituted anilines can be synthesized via a four-component reaction of an aldehyde, a ketone, and two equivalents of malononitrile, catalyzed by silica (B1680970) nanoparticles. advion.comresearchgate.net Another one-step MCR can produce N-monosubstituted or N,N-disubstituted aniline derivatives from a nonenolizable aldehyde, cyclohex-2-enone, and an amine. acs.org

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. acs.orgnih.gov These can be triggered by a single catalytic event. For instance, aniline-promoted cascade reactions of 2-hydroxycinnamaldehydes with various nucleophiles can lead to diverse heterocyclic structures. nih.gov Rhodium(III)-catalyzed cascade reactions of N-aryl amidines with CF₃-ynones have been used to synthesize functionalized quinolines through a sequence of C–H/N–H/C–N/C–C bond cleavages and formations. rsc.org While a direct MCR or cascade synthesis of this compound is not prominently reported, these methodologies offer powerful strategies for the synthesis of its complex analogues.

Catalytic Approaches to Aniline Functionalization

Catalytic methods, particularly those involving transition metals, are indispensable for the functionalization of the aniline core, allowing for the synthesis of a vast array of analogues. thieme-connect.comresearchgate.netbath.ac.uk These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly applicable to the derivatization of haloanilines like 4-bromo-2-fluoroaniline. nih.govlibretexts.orgacs.org The bromine atom in 4-bromo-2-fluoroaniline serves as an excellent handle for such transformations.

Palladium-catalyzed reactions are particularly prominent. libretexts.org

Suzuki-Miyaura Coupling: Reacts the bromo-substituted aniline with an organoboron reagent to form a new C-C bond, enabling the synthesis of biaryl compounds. libretexts.org

Heck Reaction: Couples the bromo-aniline with an alkene to introduce a vinyl substituent. libretexts.org

Sonogashira Coupling: Forms a C-C bond between the bromo-aniline and a terminal alkyne. libretexts.org

Buchwald-Hartwig Amination: This C-N coupling reaction can be used to synthesize more complex secondary or tertiary anilines, although in the context of creating analogues of the title compound, it would typically be used on a different aryl halide coupling with an N-ethylaniline derivative. nih.govlibretexts.org

Stille and Negishi Couplings: Utilize organotin and organozinc reagents, respectively, to form C-C bonds. libretexts.org

Beyond palladium, catalysts based on copper , rhodium , and other metals are also crucial. Copper-catalyzed amination is a classic method for forming C-N bonds with bromoarenes. nih.gov Rhodium and Ruthenium are often employed in C-H functionalization reactions, which allow for the direct conversion of C-H bonds on the aniline ring into new bonds, often guided by a directing group on the nitrogen. thieme-connect.comresearchgate.netacs.org These catalytic tools provide a modular approach to rapidly generate libraries of this compound analogues with diverse functionalities for further research.

Coupling ReactionReactantsBond FormedCatalyst (Typical)Reference(s)
Suzuki-Miyaura Aryl/Vinyl Boronic Acid/EsterC(sp²)-C(sp²)Palladium libretexts.org
Heck AlkeneC(sp²)-C(sp²)Palladium libretexts.org
Sonogashira Terminal AlkyneC(sp²)-C(sp)Palladium/Copper libretexts.org
Buchwald-Hartwig AmineC(sp²)-NPalladium nih.govlibretexts.org
Copper-Catalyzed Amination AmineC(sp²)-NCopper nih.gov

Organocatalysis in Direct Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the direct functionalization of anilines and their derivatives. These methods avoid the use of often toxic and expensive metal catalysts.

One innovative approach involves the use of a catalytic electron donor-acceptor (EDA) complex for visible-light-driven reactions. nih.govacs.org In this system, an aniline derivative acts as the electron donor, forming a photoactive complex with a catalytic acceptor. nih.govacs.org This complex can then react with other molecules, such as activated alkenes, to form new carbon-carbon bonds under mild, photochemical conditions. nih.gov The catalytic acceptor is regenerated by an oxidant, often atmospheric oxygen, making the process highly efficient. acs.org For instance, the annulation reaction between N,N-dialkyl anilines and N-aryl-substituted maleimides proceeds in good yields, with fluoro-substituted maleimides providing the desired products in yields as high as 74%. acs.org

Chiral phosphoric acids represent another class of highly effective organocatalysts for the direct and asymmetric functionalization of anilines. nih.gov These catalysts have been successfully employed in enantioselective [3+2] cascade annulations of simple anilines with pyrazolinone ketimines. nih.gov This method allows for the direct construction of complex chiral molecules containing a substituted aniline core with excellent yields and high enantioselectivity. nih.gov Such strategies highlight the potential of organocatalysis to directly transform simple anilines into high-value, optically active products. nih.gov

Table 1: Examples of Organocatalytic Direct Functionalization of Aniline Analogues

Catalyst TypeReactionSubstrate ExampleProduct TypeYieldReference
Dibenzoylethylene Derivative Visible-light-driven [4+2] annulationN,N-dimethylaniline & N-(4-fluorophenyl)maleimideTetrahydroquinoline74% acs.org
Chiral Phosphoric Acid Asymmetric [3+2] cascade cyclizationAniline & Pyrazolinone ketimineTetrahydroindole pyrazolinoneExcellent nih.gov
Brønsted Acid (TfOH) Metal-free cyclizationN-alkyl aniline & ArylacetyleneQuinolineup to 83% rsc.org

Sustainable Synthesis and Green Chemistry Principles

The integration of green chemistry principles into synthetic routes is a paramount goal in modern chemical manufacturing. This involves designing processes that reduce waste, conserve energy, and use renewable resources. For a molecule like this compound, this means focusing on solvent-free conditions and maximizing atom economy.

Solvent-free synthesis offers significant environmental benefits by eliminating volatile organic compounds (VOCs), which are often hazardous and difficult to recycle. Mechanochemistry, using methods like ball milling, provides a powerful solvent-free alternative. For example, the synthesis of diimides from anilines and anhydrides can be achieved in 15 minutes with yields of 95-99% using a ball mill, compared to a 6-hour reflux in a solvent for the conventional method. mdpi.com Similarly, Brønsted acidic ionic liquids have been used as catalysts for the Friedel-Crafts reaction between anilines and aldehydes under solvent-free conditions, producing triarylmethanes in excellent yields (up to 99%). nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. primescholars.com A Diels-Alder reaction, for example, can be a highly atom-efficient process for constructing cyclic structures. primescholars.com Gold-catalyzed three-component reactions have been developed to synthesize substituted anilines from an aminoacetoaldehyde acetal (B89532) and two different alkynes in a modular fashion, demonstrating a sophisticated, atom-economical approach to complex aniline derivatives. rsc.org Another strategy involves the direct synthesis of quinolines from o-nitrotoluenes and olefins, which provides an atom-economical pathway without the need for transition metal catalysis. rsc.org

Table 2: Comparison of Sustainable Synthetic Methods for Aniline Analogues

MethodKey PrincipleConditionsTypical YieldByproductsReference
Mechanosynthesis Solvent-FreeBall mill, 15 min95-99%Minimal mdpi.com
Ionic Liquid Catalysis Solvent-Free80 °C, 1.5 hup to 99%Minimal nih.gov
Gold-Catalyzed MCR Atom EconomyAu(I) catalystHighMinimal rsc.org
Cesium-Catalyzed Cycloaddition Atom EconomyCs catalyst, mild conditionsGood to HighMinimal rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of anilines, nitroreductase (NR) enzymes are particularly valuable. nih.gov These enzymes can selectively reduce the nitro group of a precursor, such as 4-bromo-2-fluoro-1-nitrobenzene, to the corresponding amine (4-bromo-2-fluoroaniline). nih.govchemicalbook.com

This biocatalytic reduction presents several advantages over conventional methods that often rely on metal catalysts (e.g., Palladium on carbon) and high-pressure hydrogen gas. nih.gov The enzymatic reaction proceeds with high chemoselectivity, even in the presence of functional groups like halides that are labile under typical hydrogenation conditions. nih.gov A key challenge in biocatalysis is the need for expensive cofactors like NADPH. This is overcome by using a cofactor recycling system, for example, by coupling the reaction with a glucose dehydrogenase (GDH) enzyme that regenerates the NADPH. nih.gov Furthermore, these processes can be adapted for continuous flow manufacturing, significantly improving productivity and simplifying downstream processing, as the aniline product can often be easily extracted from the aqueous phase. nih.gov

Table 3: Key Features of Biocatalytic Aniline Synthesis

FeatureDescriptionAdvantageReference
Enzyme Nitroreductase (NR)Selectively reduces aryl nitro groups. nih.gov
Substrate Nitroaromatic compound (e.g., 4-bromo-2-fluoro-1-nitrobenzene)Readily available starting material. nih.govchemicalbook.com
Conditions Aqueous buffer, ambient temperature and pressureAvoids high-pressure H₂ and precious-metal catalysts. nih.gov
Cofactor System NADPH with GDH for recyclingReduces cost and enables catalytic use of the cofactor. nih.gov
Process Batch or continuous flowContinuous flow offers high productivity and easy product separation. nih.gov

Process Optimization and Scalability Considerations

For the synthesis of N-alkylated anilines, a significant challenge is controlling the selectivity between mono- and di-alkylation. jocpr.com The choice of catalyst and reaction conditions is crucial. For instance, using zeolite catalysts at high temperatures (250-350 °C) can selectively produce N-alkylanilines from anilines and alcohols in the vapor phase. google.com The development of catalyst- and additive-free methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, is particularly attractive for scale-up due to its operational simplicity and reduced downstream processing requirements. beilstein-journals.org

Process optimization involves systematically studying variables such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize impurities. Design of Experiments (DoE) is a statistical tool often employed to efficiently map the reaction landscape and identify optimal conditions. acs.org For example, screening different solvents, nitrogen sources, and additives is a common first step in developing a practical synthesis. acs.org The ability to recycle the catalyst, as demonstrated with Pd/C in some aniline syntheses, is a critical economic and environmental consideration for large-scale production. bohrium.com Furthermore, transitioning from traditional batch processing to continuous flow systems, as highlighted in biocatalytic methods nih.gov, can offer superior control over reaction parameters, improved safety, and higher throughput, making it a key strategy for scalable and efficient manufacturing of fine chemicals like this compound.

Table 4: Parameters for Process Optimization and Scale-Up

ParameterConsideration for Scale-UpImpactExample Reference
Catalyst Cost, activity, stability, and recyclability.Directly affects process economics and waste generation. google.combohrium.com
Solvent Environmental impact, safety, ease of removal and recycling.Influences reaction rate, selectivity, and greenness. rsc.orgacs.org
Temperature & Pressure Energy consumption and equipment requirements.Controls reaction kinetics and selectivity; harsh conditions increase cost. google.com
Reaction Time Throughput and reactor occupancy.Shorter times increase productivity. mdpi.combeilstein-journals.org
Downstream Processing Product isolation and purification methods.Simpler purification (e.g., crystallization vs. chromatography) reduces cost and waste. nih.govbeilstein-journals.org
Process Type Batch vs. Continuous FlowContinuous flow can offer better control, safety, and efficiency. nih.gov

Carbon-Halogen Bond Reactivity (C-Br and C-F)

The benzene (B151609) ring of this compound is substituted with both a bromine and a fluorine atom. The differing electronegativities and bond strengths of the C-Br and C-F bonds suggest that they will exhibit distinct reactivities.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. byjus.comwikipedia.org It typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In this compound, the N-ethylamino group is an electron-donating group, which generally disfavors SNAr reactions.

However, the presence of the fluorine atom, a highly electronegative though poor leaving group in SN2 reactions, can increase the rate of nucleophilic aromatic substitution by activating the ring towards attack. masterorganicchemistry.comyoutube.com The rate-determining step in SNAr is often the nucleophilic attack itself, and the strong inductive effect of fluorine makes the carbon to which it is attached more electrophilic. youtube.com Therefore, it is plausible that under forcing conditions with a strong nucleophile, substitution could occur. Given the relative leaving group abilities in SNAr reactions (F > Cl > Br > I), the C-F bond is surprisingly more labile than the C-Br bond in many cases. masterorganicchemistry.com

Reaction Reagents and Conditions Predicted Major Product Plausibility
Nucleophilic SubstitutionSodium methoxide, high temperature4-Bromo-2-methoxy-N-ethylanilineLow to moderate
Nucleophilic SubstitutionAmmonia or amines, high pressure/temperature4-Bromo-N-ethyl-benzene-1,2-diamine derivativeLow

Reductive Dehalogenation Studies

Reductive dehalogenation is a valuable method for the selective removal of halogen atoms. The C-Br bond is significantly weaker than the C-F bond, and therefore, selective reduction of the C-Br bond is highly feasible. Catalytic hydrogenation is a common method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgresearchwithrutgers.comsci-hub.se This method is known for its high selectivity in removing bromo groups in the presence of other reducible functionalities and chloro or fluoro groups. organic-chemistry.orgresearchgate.net

Alternative methods for reductive debromination include the use of visible-light-activated photoredox catalysts, which can offer mild and selective dehalogenation. acs.org

Reaction Reagents and Conditions Predicted Major Product Key Feature
Catalytic HydrogenationH2, 10% Pd/C, NaHCO3, Methanol, RTN-Ethyl-2-fluoroanilineSelective C-Br bond cleavage sci-hub.se
Photoredox CatalysisRu(bpy)3Cl2, iPr2NEt, HCO2H, visible lightN-Ethyl-2-fluoroanilineMild, tin-free reduction acs.org

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site for a variety of chemical transformations, including electrophilic aromatic substitution and N-functionalization.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The N-ethylamino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but is also ortho, para-directing. The bromine atom is also a deactivating, ortho, para-director. The directing effects of these substituents must be considered to predict the regioselectivity of EAS reactions.

The powerful activating effect of the N-ethylamino group will dominate the regioselectivity. The positions ortho to the amine (positions 3 and 5) and para to the amine (position 1, already occupied by fluorine) are the most activated. The position para to the bromine is occupied by the fluorine. The positions ortho to the fluorine are occupied by the amine and bromine. The position ortho to the bromine is occupied by the fluorine. Therefore, electrophilic attack is most likely to occur at the positions ortho to the strongly activating N-ethylamino group, which are positions 3 and 5. Position 3 is sterically hindered by the adjacent fluorine atom, so position 5 is the most probable site for electrophilic substitution.

EAS Reaction Reagent Predicted Major Product
NitrationHNO3, H2SO44-Bromo-N-ethyl-2-fluoro-5-nitroaniline
HalogenationBr2, FeBr34,5-Dibromo-N-ethyl-2-fluoroaniline
Friedel-Crafts AcylationCH3COCl, AlCl31-(5-Bromo-4-ethylamino-2-fluorophenyl)ethanone

N-Functionalization and Derivatization Reactions

The secondary amine functionality is readily derivatized. Common reactions include acylation and alkylation.

N-Acylation: The N-ethylamino group can be acylated using acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. libretexts.org This reaction is typically high-yielding and can be used to protect the amine or to introduce new functional groups. researchgate.netjocpr.com Catalyst-free conditions have also been developed for N-acylation. researchgate.net

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides, though this can be challenging due to the potential for over-alkylation. tandfonline.comresearchgate.net More modern methods, such as the "borrowing hydrogen" strategy using alcohols as alkylating agents in the presence of a metal catalyst, offer a more atom-economical and selective approach to N-alkylation. nih.govacs.org

Reaction Type Reagents and Conditions Product Class
N-AcylationAcetyl chloride, K2CO3, DMFN-Acetyl-4-bromo-N-ethyl-2-fluoroaniline
N-AlkylationBenzyl alcohol, Ru-complex catalyst, heatN-Benzyl-4-bromo-N-ethyl-2-fluoroaniline

Advanced Cross-Coupling Reactions Utilizing this compound as a Substrate

The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent to form a new C-C bond. The Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids has been shown to be efficient, even in the absence of a ligand. researchgate.netacs.org It is expected that this compound would undergo similar reactivity, providing access to a wide range of biphenyl (B1667301) derivatives. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. This would allow for the introduction of a second amino group onto the aromatic ring, leading to substituted phenylene-diamine structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the aromatic ring.

Cross-Coupling Reaction Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)2 or Pd(PPh3)4, Base4'-Ethylamino-3'-fluoro-[1,1'-biphenyl]-4-yl derivative
Buchwald-Hartwig AminationAnilinePd2(dba)3, BINAP, NaOtBuN1-Ethyl-N4,2-di-substituted-benzene-1,4-diamine
Heck ReactionStyrenePd(OAc)2, PPh3, Base4-Bromo-N-ethyl-2-fluoro-5-styrylaniline (if EAS occurs first) or N-Ethyl-2-fluoro-4-styrylaniline

Palladium-Catalyzed C-C Coupling (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and aryl bromides like this compound are excellent substrates for these transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar bromoaniline derivatives provides valuable insights. For instance, the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids has been successfully achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst and a potassium phosphate (B84403) base, affording the corresponding coupled products in moderate to good yields (43–83%). nih.gov Similarly, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of Pd(PPh₃)₄/K₃PO₄ at 90 °C has been reported to yield both monosubstituted and bisubstituted products. nih.govresearchgate.net These examples suggest that the bromine atom in this compound would readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The electron-donating nature of the N-ethylamino group and the electron-withdrawing fluorine atom can influence the electronic density at the reaction center, potentially affecting the rate of oxidative addition and subsequent steps of transmetalation and reductive elimination.

A typical catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on analogous reactions of similar bromoaniline derivatives.

Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90 31-46 nih.govresearchgate.net

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed C-C bond-forming reaction. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl. libretexts.org While no specific examples of Sonogashira coupling with this compound were found in the searched literature, the reactivity of other aryl bromides is well-established. For instance, the Sonogashira coupling of 4-nitrobromobenzene with various terminal acetylenes has been successfully carried out using palladium(II) complexes as catalysts. researchgate.net The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. Copper-free Sonogashira protocols have also been developed. libretexts.org Given the presence of the bromine atom, this compound is expected to be a viable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the 4-position.

Copper-Mediated C-N and C-O Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods for the formation of C-N and C-O bonds. These reactions are particularly useful for the synthesis of arylamines and diaryl ethers.

Copper-mediated C-O coupling for the synthesis of diaryl ethers also follows the principles of the Ullmann condensation, reacting an aryl halide with a phenol (B47542) or an alcohol. The use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst for the C-N cross-coupling of aryl halides with trans-4-hydroxy-l-proline has been reported, highlighting the use of heterogeneous catalysts in such transformations. researchgate.net Similar catalytic systems could potentially be applied to the C-O coupling of this compound with phenolic partners. A study on the ligand-free C-O cross-coupling reaction of 4-nitrobenzaldehyde (B150856) with phenol catalyzed by a Cu-MOF-74 catalyst demonstrates the potential of metal-organic frameworks in facilitating such reactions. researchgate.net

Table 2: General Conditions for Copper-Mediated Coupling Reactions This table is based on general methodologies for C-N and C-O coupling reactions.

Catalyst Base Solvent Temperature (°C) Reaction Type
CuI Cs₂CO₃ DMSO 100 C-N Coupling
CuFe₂O₄ nanoparticles Cs₂CO₃ DMSO 100 C-N Coupling

Iron-Catalyzed Cross-Coupling Methods

The use of iron, an abundant, inexpensive, and low-toxicity metal, as a catalyst for cross-coupling reactions has garnered significant interest as a sustainable alternative to precious metals like palladium. organicreactions.orgresearchgate.net Iron catalysts have been shown to be effective in a variety of cross-coupling reactions, including the coupling of aryl halides with organometallic reagents. organicreactions.org

While specific examples of iron-catalyzed cross-coupling reactions involving this compound are not described in the available literature, the general applicability of iron catalysts to aryl bromides suggests its potential as a substrate. Iron-catalyzed cross-coupling reactions often proceed through mechanisms that are distinct from those of palladium-catalyzed reactions, and the exact nature of the active iron species and the catalytic cycle can be complex and are still a subject of investigation. organicreactions.orgbedfordcatalysis.com Some proposed mechanisms involve the formation of low-valent iron species that can undergo oxidative addition to the aryl halide. For example, an iron-catalyzed enyne cross-coupling reaction has been developed using FeCl₃ as a catalyst and a lithium bromide additive, which proceeds in high yields. organic-chemistry.org This method's success with alkenyl bromides suggests that aryl bromides like this compound could also be suitable substrates under optimized conditions.

Cycloaddition and Annulation Reactions Involving this compound

Information regarding the participation of this compound in cycloaddition and annulation reactions is scarce in the reviewed literature. However, the presence of the aniline ring and the potential for further functionalization through cross-coupling reactions opens up possibilities for its derivatives to be used in such transformations.

For instance, if the bromine atom is replaced by an unsaturated group via a cross-coupling reaction, the resulting product could participate in various cycloaddition reactions. For example, an alkyne-substituted derivative could undergo [2+2] cycloaddition reactions. A study on haloacetylenes activated by a trifluoroacetyl group showed their ability to undergo [2+2] cycloaddition with non-activated alkenes. researchgate.net Similarly, a diene-substituted derivative could participate in Diels-Alder reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, could also be envisioned. For example, a derivative of this compound with an appropriately positioned ortho-functional group could undergo intramolecular cyclization to form a heterocyclic system.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of the cross-coupling reactions would be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the electronic and steric properties of the substituents on the aniline ring. The electron-donating N-ethyl group and the electron-withdrawing fluorine atom would have opposing electronic effects on the aromatic ring, which could modulate the rate of key steps in the catalytic cycle, such as oxidative addition.

Comprehensive Analysis of Spectroscopic and Structural Data for this compound Remains Elusive in Scientific Literature

A thorough investigation into existing scientific databases and scholarly articles reveals a significant gap in the detailed spectroscopic and structural characterization of the chemical compound this compound. Despite the availability of information on its parent compound, 4-bromo-2-fluoroaniline, specific and in-depth research findings for the N-ethylated derivative are not publicly accessible. Consequently, the development of a detailed article on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

A deeper dive into spectroscopic data, a cornerstone of chemical structure elucidation, proved similarly fruitless. There is no available information regarding the high-resolution nuclear magnetic resonance (NMR) spectra for this compound. This includes the absence of data for multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N), which is essential for a comprehensive structural assignment. Furthermore, no studies detailing the use of 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY for determining the connectivity and stereochemistry of this compound have been published. The scientific community has also not reported any investigations using solid-state NMR for the polymorphic and conformational analysis of this specific molecule.

Similarly, the structural analysis of this compound through single-crystal X-ray diffraction remains an uncharted area of research. There are no published crystal structures for this compound, which means that critical information regarding its molecular conformation, stereochemistry, crystal packing, and supramolecular interactions, such as hydrogen and halogen bonding, is currently unknown.

In contrast, some spectral information is available for the related compound, 4-bromo-2-fluoroaniline. nih.govchemicalbook.com This includes ¹H NMR, ¹³C NMR, and IR spectra. However, the presence of the N-ethyl group in the requested compound would significantly alter its spectroscopic and structural properties, making direct extrapolation of data from the parent aniline derivative scientifically unsound.

While the search did identify other related bromo-fluoroaniline derivatives that have been structurally characterized, none of these provide the specific data necessary to construct a scientifically accurate and detailed report on this compound. The lack of primary research on this particular compound prevents the creation of the requested in-depth scientific article.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Ethyl 2 Fluoroaniline and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

For a molecule like 4-Bromo-N-ethyl-2-fluoroaniline, the Hirshfeld surface would be instrumental in elucidating the nature and extent of various non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, govern the molecular packing and, consequently, the material's bulk properties. The surface is typically color-coded to highlight regions of close contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). Each type of interaction has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the complex network of interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule. For this compound (C₈H₉BrFN), the theoretical exact mass can be calculated with high precision.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for N-alkylanilines involve the cleavage of the C-N bond and rearrangements. For this compound, key fragmentation steps would likely include the loss of an ethyl radical (•CH₂CH₃) to form a stable anilinium-type cation, and the loss of a methyl radical (•CH₃) from the ethyl group. The aromatic ring can also undergo fragmentation, although this is generally less favorable. The fragmentation of related compounds, such as 4-bromo-2-fluoroaniline (B1266173), shows a primary peak corresponding to the molecular ion. nih.gov

Table 1: Plausible HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z (for ⁷⁹Br) Possible Neutral Loss
[M]⁺[C₈H₉BrFN]⁺217.9984-
[M - CH₃]⁺[C₇H₆BrFN]⁺202.9728•CH₃
[M - C₂H₅]⁺[C₆H₄BrFN]⁺188.9572•C₂H₅
[M - Br]⁺[C₈H₉FN]⁺138.0719•Br

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) is particularly informative, containing a complex series of bands that are unique to the molecule. This region includes C=C stretching vibrations of the aromatic ring, N-H bending vibrations, and C-N stretching vibrations. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the ranges of 1000-1400 cm⁻¹ and 500-700 cm⁻¹, respectively. Computational studies on similar molecules, such as 4-fluoroaniline, have aided in the precise assignment of these vibrational modes.

Table 2: Tentative Vibrational Band Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch3300 - 3500FT-IR, Raman
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2980FT-IR, Raman
C=C Aromatic Stretch1450 - 1600FT-IR, Raman
N-H Bend1500 - 1650FT-IR
C-N Stretch1250 - 1350FT-IR, Raman
C-F Stretch1000 - 1400FT-IR
C-Br Stretch500 - 700FT-IR, Raman

The ethyl group attached to the nitrogen atom introduces conformational flexibility to the this compound molecule. Rotation around the C-N and C-C single bonds can lead to the existence of different conformers, or rotational isomers. These conformers may have distinct energies and vibrational frequencies.

Vibrational spectroscopy can be a sensitive tool for studying conformational isomerism. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands that are specific to certain conformers. The relative intensities of these bands can provide information about the population of each conformer and the energy difference between them. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the structures and vibrational frequencies of the different conformers, aiding in the interpretation of the spectra. tsijournals.comnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and optical properties of a molecule. These techniques involve the excitation of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of light.

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the substituted benzene (B151609) ring. The positions and intensities of these bands are influenced by the nature and position of the substituents on the aromatic ring. The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The halogen substituents also modulate the electronic transitions.

Fluorescence spectroscopy measures the light emitted when an excited molecule returns to its ground electronic state. Not all molecules that absorb light are fluorescent. For this compound, the presence of the heavy bromine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, if fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) would provide information about the extent of structural relaxation in the excited state.

Table 3: Predicted Electronic Spectroscopy Data for this compound

Parameter Predicted Value Technique
Absorption Maximum (λmax)250 - 350 nmUV-Vis
Molar Absorptivity (ε)1,000 - 15,000 M⁻¹cm⁻¹UV-Vis
Emission Maximum (λem)Dependent on fluorescence quantum yieldFluorescence
Stokes ShiftDependent on fluorescenceFluorescence

Computational and Theoretical Investigations of 4 Bromo N Ethyl 2 Fluoroaniline

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular characteristics. For a molecule like 4-Bromo-N-ethyl-2-fluoroaniline, DFT, especially with hybrid functionals like B3LYP, would be a common and effective choice, balancing computational cost and accuracy.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of this molecule's structure is the conformational flexibility of the N-ethyl group. The rotation around the C-N bond (phenyl ring to nitrogen) and the C-C bond (within the ethyl group) gives rise to different spatial arrangements (conformers). Conformational analysis involves mapping the potential energy surface as these dihedral angles are varied to identify the most stable conformer(s). colostate.edulumenlearning.com Studies on related N-substituted anilines show that the orientation of the alkyl group relative to the aromatic ring is influenced by steric hindrance and subtle electronic interactions. researchgate.net For this compound, the fluorine atom at the ortho position would likely create significant steric clash with the ethyl group, influencing its preferred orientation.

Table 1: Predicted Stable Conformer Characteristics for this compound (Hypothetical Data) This table is illustrative, based on principles of conformational analysis, as specific data for the compound is unavailable.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Key Feature
Anti~180°0.00Ethyl group points away from the ring, minimizing steric strain.
Gauche~60°> 2.0Ethyl group is closer to the ring, likely destabilized by the ortho-fluorine.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. chemrxiv.orgsemanticscholar.orgmdpi.com

For an aniline (B41778) derivative, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the nitrogen atom's lone pair. The LUMO is usually a π*-antibonding orbital of the aromatic ring. thaiscience.info The presence of a bromine atom (electron-withdrawing via induction, donating via resonance) and a fluorine atom (strongly electron-withdrawing) will modulate the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for Substituted Anilines (Calculated via DFT/B3LYP) This table presents hypothetical, representative data to illustrate expected trends.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Aniline-5.15-0.105.05
4-Bromoaniline (B143363)-5.25-0.354.90
This compound-5.40-0.504.90

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. asianpubs.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. materialsciencejournal.org For this compound, characteristic frequencies would include N-H stretching (if a proton were present on the nitrogen, which it is not in the ethylated form), C-N stretching, C-H stretching of the aromatic ring and ethyl group, and vibrations involving the C-F and C-Br bonds. asianpubs.orgdtic.mil Comparing calculated frequencies with experimental spectra helps confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org The local electronic environment, influenced by the electronegativity of fluorine and bromine and the anisotropic effects of the benzene ring, determines the chemical shift of each nucleus. Theoretical predictions for the specific shifts of the aromatic and ethyl protons and carbons would be critical for assigning experimental spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. acs.org An MD simulation of this compound would model its behavior in a condensed phase, such as in a solvent like water or methanol. mdpi.com

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine group and the halogen atoms.

Conformational Dynamics: The transitions between different conformers in solution, providing a dynamic view of the flexibility of the ethyl group.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for exploring how chemical reactions occur. Transition State Theory (TST) is a cornerstone for this, used to calculate the rates of elementary reactions. wikipedia.org It assumes that reactants are in equilibrium with a high-energy structure known as the transition state, which lies at a saddle point on the potential energy surface.

Potential Energy Surface Scans and Activation Energy Calculations

To study a potential reaction involving this compound (e.g., electrophilic aromatic substitution or a nucleophilic substitution), researchers would first perform a potential energy surface (PES) scan. This involves systematically changing the geometry along a defined reaction coordinate to map the energy pathway from reactants to products.

The highest point on this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea) . A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for understanding reaction feasibility and selectivity, predicting which products are most likely to form. While no specific reaction mechanism studies for this compound are published, this methodology is standard for exploring the reactivity of novel compounds. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. libretexts.orglibretexts.orgmdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials science. mdpi.comnih.gov

The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, determines its properties. nih.gov A general QSPR model can be expressed as:

Property = f(Descriptor 1, Descriptor 2, ...)

Where f is a mathematical function, often a linear or non-linear regression model. nih.gov

To build a QSPR model, a set of numerical descriptors that capture the essential structural features of the molecules in a dataset is required. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic composition of a molecule, such as molecular weight, number of atoms, and number of bonds.

Topological Indices: These are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.govwikipedia.org They encode information about the size, shape, and branching of the molecule. Examples include the Wiener index, Randić index, and Zagreb indices. wikipedia.org

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and include information about its size and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of a molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges. molssi.org

The table below provides examples of molecular descriptors that would be relevant for a QSPR study of substituted anilines like this compound.

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalRandić Connectivity IndexA measure of the degree of branching of the carbon skeleton.
TopologicalWiener IndexThe sum of the distances between all pairs of vertices in the molecular graph.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalHOMO EnergyThe energy of the highest occupied molecular orbital, related to the ability to donate electrons.
Quantum-ChemicalLUMO EnergyThe energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.

Topological indices, in particular, are powerful descriptors in QSPR studies as they can be easily calculated from the 2D structure of a molecule and have been shown to correlate well with various physical and chemical properties. researchgate.netresearchgate.netkg.ac.rs

Once the molecular descriptors are calculated, they can be correlated with experimentally determined properties using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govresearchgate.netrsc.org

Reactivity: The reactivity of substituted anilines in electrophilic aromatic substitution is influenced by the electronic properties of the substituents. chemistrysteps.com Electron-donating groups increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. libretexts.org QSPR models can quantify these relationships. For instance, a QSPR model for the reaction rate of nitration of a series of substituted anilines might look like:

log(k) = c₀ + c₁σ + c₂E_HOMO + ...

Where k is the reaction rate constant, σ is the Hammett substituent constant (an electronic descriptor), and E_HOMO is the energy of the highest occupied molecular orbital.

Chromatographic Properties: The retention time of a compound in chromatography is another property that can be effectively modeled using QSPR. mdpi.comnih.govnih.govmdpi.com In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily governed by the hydrophobicity of the compound. Therefore, descriptors related to hydrophobicity, such as the logarithm of the octanol-water partition coefficient (logP), are often used in QSPR models for retention time prediction. nih.gov

The following table shows hypothetical data for a QSPR study on a series of substituted anilines, illustrating the correlation between molecular descriptors and a property like chromatographic retention factor (log k).

CompoundlogPDipole Moment (Debye)log k (Retention Factor)
Aniline1.091.530.85
4-Chloroaniline1.832.991.25
4-Bromoaniline2.053.051.38
4-Nitroaniline1.396.291.10
This compound (Estimated) ~2.8 ~3.5 ~1.8

A QSPR model derived from such data could then be used to predict the retention behavior of this compound. The development of robust QSPR models is an iterative process involving descriptor selection, model building, and rigorous validation to ensure its predictive power. mdpi.comnih.gov

Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Bromo N Ethyl 2 Fluoroaniline

Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups on the aniline (B41778) scaffold of 4-Bromo-N-ethyl-2-fluoroaniline makes it an important intermediate for the construction of intricate organic molecules, particularly those with applications in medicinal chemistry.

Synthesis of Advanced Pharmaceutical Intermediates (Generic Structural Precursors)

The core structure of this compound is analogous to key intermediates used in the synthesis of targeted therapeutics. For instance, its parent compound, 4-bromo-2-fluoroaniline (B1266173), is a crucial component in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, which is used in the treatment of certain types of cancer. The synthesis of Vandetanib involves the coupling of 4-bromo-2-fluoroaniline with a quinazoline (B50416) core.

The N-ethyl group in this compound offers a handle for further diversification, potentially influencing the pharmacokinetic properties of the resulting drug candidates. The bromine atom serves as a key reactive site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of molecular fragments. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.

The general reactivity of this class of compounds is highlighted in the synthesis of various pharmaceutical precursors. For example, 4-bromo-2-fluoroaniline can be used to prepare 4-amino-3-fluorophenyl boronic acid, a valuable reagent in its own right for the synthesis of biaryl compounds with potential biological activity. prepchem.comscbt.com The N-ethylated derivative would be expected to undergo similar transformations, leading to a diverse library of complex pharmaceutical intermediates.

Table 1: Key Reactions for Pharmaceutical Intermediate Synthesis

Reaction TypeReagents/ConditionsProduct TypePotential Application
Suzuki CouplingPalladium catalyst, boronic acid/esterBiaryl compoundsKinase inhibitors, GPCR modulators
Buchwald-Hartwig AminationPalladium catalyst, amineDi- or tri-arylaminesCNS-active agents, anti-inflammatory drugs
Heck CouplingPalladium catalyst, alkeneAlkenyl-substituted anilinesNatural product synthesis, antiviral agents
Sonogashira CouplingPalladium/copper catalyst, alkyneAlkynyl-substituted anilinesAnticancer agents, imaging probes

Construction of Privileged Scaffolds and Heterocyclic Systems

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. Halogenated anilines are frequently employed in the construction of such scaffolds, particularly nitrogen-containing heterocyclic systems which are prevalent in pharmaceuticals.

Research has demonstrated the synthesis of complex heterocyclic structures from similar building blocks. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, was synthesized from 4-bromo-2-fluoroaniline. chemicalbook.com This underscores the potential of this compound to serve as a precursor to novel heterocyclic entities with potential therapeutic value.

Monomers and Components in Polymer Chemistry

The unique electronic and structural features of this compound also make it an intriguing candidate as a monomer or a comonomer in the synthesis of functional polymers.

Synthesis of Functionalized Polymers with Tunable Properties

Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline. The incorporation of substituents onto the aniline ring allows for the fine-tuning of the resulting polymer's properties, such as solubility, processability, and electronic characteristics.

The N-ethyl group in this compound can enhance the solubility of the corresponding polymer in common organic solvents, a significant advantage for polymer processing and characterization. The fluorine and bromine atoms are expected to have a profound impact on the electronic properties of the polymer. The electron-withdrawing nature of the halogens can influence the polymer's oxidation potential and conductivity. Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the introduction of additional functionalities along the polymer chain.

The polymerization of aniline derivatives can be achieved through various methods, including chemical and electrochemical oxidation. The reactivity of the N-ethylamino group is a key factor in the polymerization process. acs.org

Table 2: Potential Polymer Properties Influenced by Functional Groups

Functional GroupPotential Effect on Polymer Properties
N-ethylIncreased solubility, improved processability
4-BromoSite for post-polymerization modification, altered electronic properties
2-FluoroModified electronic properties, enhanced thermal stability

Application in Optoelectronic and Specialty Materials

Polymers derived from functionalized anilines often exhibit interesting optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and sensors. The extended π-conjugation in polyanilines, coupled with the electronic effects of substituents, can lead to materials with tunable band gaps and photoluminescence characteristics.

Ligands and Precursors in Organometallic and Coordination Chemistry

The nitrogen atom of the N-ethylamino group in this compound possesses a lone pair of electrons, making it a potential ligand for a variety of metal centers. The electronic environment of the nitrogen, influenced by the electron-withdrawing fluoro and bromo substituents, can modulate the properties of the resulting organometallic or coordination complexes.

The formation of metal complexes with aniline-type ligands can lead to catalysts with unique reactivity and selectivity. The steric bulk provided by the N-ethyl group and the ortho-fluoro substituent can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

Furthermore, the bromine atom can be utilized to form organometallic reagents, such as Grignard or organolithium species, which can then be used in a wide range of transformations. For instance, a patent describes the use of 4-bromo-2-fluoroaniline to form an arylmagnesium bromide, which is then used to synthesize arylpropionic acids. google.com This highlights the potential of this compound to serve as a precursor to novel organometallic reagents and complexes with applications in catalysis and synthetic methodology.

Design and Synthesis of Metal Complexes with Catalytic Potential

The aniline moiety is a cornerstone in the architecture of ligands for transition metal catalysis. The nitrogen atom's lone pair allows it to coordinate with a metal center, and the substituents on the aromatic ring can be used to finely tune the electronic and steric properties of the resulting complex. Although specific metal complexes of this compound are not prominently documented, its potential as a ligand can be inferred from research on similar anilido- and N-alkylaniline-based complexes.

For instance, palladium complexes containing bromoaniline ligands are effective pre-catalysts for cross-coupling reactions. mdpi.comrsc.org A hypothetical palladium complex of this compound could be anticipated to show activity in reactions like the Suzuki or Chan-Lam couplings. In a study on copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands, derivatives containing a 4-bromoaniline (B143363) moiety were synthesized and showed excellent catalytic activity in Chan-Lam coupling reactions. mdpi.com This suggests that the bromo-substituted aniline framework is highly viable for constructing effective catalysts.

Table 1: Representative Catalytic Performance of Anilido-Imine Copper Complexes in Chan-Lam Coupling Data is based on analogous systems to illustrate potential applications.

Catalyst (Analogous) Reaction Yield (%) Reference
Cu[{2-[(4-BrC₆H₄)N=C(H)]C₆H₄}N(8-C₉H₆N)]Cl Phenylboronic acid + Benzimidazole 94 mdpi.com

Development of Fluorescent Probes and Sensors (non-biological)

Substituted anilines are common scaffolds in the design of fluorescent probes and sensors. nih.govillinois.edu The fluorescence properties of these molecules can be modulated by analyte binding or reaction at the aniline nitrogen, leading to a detectable signal. For this compound, several structural features are pertinent to sensor design.

The aniline nitrogen can act as a recognition site or a point of attachment for a more complex fluorophore system. Its basicity and nucleophilicity, modulated by the fluoro and bromo substituents, would influence its interaction with target analytes.

Critically, the presence of a bromine atom can be exploited through the "heavy-atom effect." researchgate.net This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to strong phosphorescence or enabling applications in thermally activated delayed fluorescence (TADF). nih.govfigshare.com A sensor designed from this scaffold could, therefore, operate via phosphorescence quenching or enhancement, offering advantages like longer emission lifetimes and reduced background interference compared to conventional fluorescence. While some studies report an "anti-heavy-atom effect" where bromine enhances fluorescence quantum yield, this also highlights the significant, albeit complex, influence of the halogen. rsc.org

A general strategy for creating a sensor would involve linking the aniline nitrogen to a known fluorophore. The interaction of an analyte with the aniline moiety could disrupt or alter photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET) processes, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net

Building Block for Novel Materials Architectures

The rigid structure and defined substitution pattern of this compound make it a candidate building block for creating highly ordered, porous materials.

Design and Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks (linkers) joined by strong covalent bonds. nih.govtcichemicals.comtcichemicals.com To be used as a primary linker, a molecule must typically have at least two reactive sites to allow for polymerization. While this compound has only one obvious reactive site (the amine), it could be chemically modified (e.g., through lithiation and boronation of the bromo-position) to create a bifunctional linker.

Alternatively, it can be used as a "capping" or modifying agent in COF synthesis. More importantly, the presence of fluorine and bromine atoms is highly desirable for functionalizing the pores of a COF. Fluorinated COFs often exhibit enhanced stability and can have unique adsorption properties, making them suitable for gas separation and storage. chinesechemsoc.orgnih.govresearchgate.net The fluorine atoms within the pores would create a fluorophilic environment, potentially enabling selective guest uptake. The bromine atom offers a site for post-synthetic modification, where the C-Br bond could be converted to other functional groups via cross-coupling reactions, further tailoring the properties of the framework.

Table 2: Properties of Fluorinated Covalent Organic Frameworks (Illustrative Examples) Data is based on analogous systems to illustrate potential material properties.

COF Name (Analogous) Monomers Surface Area (m²/g) Application Reference
FBP-COF Partially fluorinated linkers >1000 Photocatalytic CO₂ Reduction chinesechemsoc.org

Optically Active Materials and Liquid Crystals

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. "Calamitic" or rod-shaped molecules are a major class of compounds that form liquid crystalline phases. nih.govcolorado.edu These molecules typically consist of a rigid core (often containing multiple aromatic rings) and flexible terminal groups. usm.mymdpi.com

This compound could serve as a precursor for a component of a calamitic liquid crystal. For example, the aniline nitrogen could be reacted with an aldehyde to form a Schiff base (imine), a common linking group in liquid crystal design. tandfonline.com This would extend the rigid core of the molecule. The polarity and shape, influenced by the fluorine, bromine, and N-ethyl groups, would affect the intermolecular interactions that govern the formation and stability of liquid crystal phases (e.g., nematic or smectic). Research on other aniline-based liquid crystals shows that terminal groups have a profound impact on the mesophase properties. tandfonline.comnih.gov The unique dipole moment imparted by the C-F and C-Br bonds in the target compound could be a valuable tool for designing materials with specific dielectric properties.

Role in Advanced Catalysis (beyond synthesis of the compound itself)

Beyond being a simple ligand, this compound has the potential to be used as a precursor to more complex catalytic systems.

Utilization as a Catalyst Precursor or Modifier

The structure of this compound is suitable for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands in modern catalysis. A potential synthetic route could involve the reaction of the aniline with a glyoxal (B1671930) derivative followed by cyclization to form a benzimidazolium salt. The N-ethyl group and the electronic effects of the fluorine and bromine atoms on the backbone of the resulting NHC would directly influence the stability and catalytic activity of its corresponding metal complexes.

Furthermore, aniline derivatives can be used to modify the surface of heterogeneous catalysts. For example, it could be grafted onto a support material like silica (B1680970) or alumina (B75360). The functionalized support could then be used to immobilize metal nanoparticles, where the aniline moiety helps to stabilize the metal and modulate its catalytic activity. The presence of halogens could further influence the electronic interaction between the support and the active metal species.

Absence of Evidence in Chiral Catalyst Development for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the application of this compound in the development of chiral catalysts. This specific compound, identified by its CAS number 1215206-17-9, and its hydrochloride salt, are commercially available. However, information regarding its synthesis, reactivity, and use as a precursor or ligand in asymmetric catalysis is not present in the reviewed literature.

While the broader class of substituted anilines is known to be utilized in the synthesis of chiral ligands and auxiliaries for a variety of enantioselective transformations, the specific role of this compound in this field remains undocumented. Research on the closely related compound, 4-Bromo-2-fluoroaniline, demonstrates its utility in organic synthesis, but this does not extend to the N-ethylated derivative specified.

Consequently, a detailed discussion, including research findings and data tables on the advanced applications of this compound in chiral catalyst development, cannot be provided at this time due to the lack of available scientific evidence. Further research would be required to explore the potential of this compound as a building block for chiral catalysts.

Environmental Chemical Transformations of 4 Bromo N Ethyl 2 Fluoroaniline Academic Perspective

Photolytic and Oxidative Degradation Pathways in Environmental Matrices

The structure of 4-Bromo-N-ethyl-2-fluoroaniline, featuring a substituted aromatic ring, suggests that photolytic and oxidative processes will be significant degradation routes in environmental matrices such as water and soil.

Photolytic Degradation:

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Aromatic amines and their derivatives are known to undergo phototransformation in aqueous environments. The aniline (B41778) moiety in this compound can absorb ultraviolet (UV) radiation, leading to the excitation of its electrons. This excited state can then undergo several reactions. In aqueous solutions, aniline itself can undergo photoionization to form a hydrated electron and an anilino radical. rsc.org For this compound, a similar process is plausible, initiating a cascade of degradation reactions.

The carbon-bromine (C-Br) bond is often susceptible to photolytic cleavage. The energy from sunlight can be sufficient to break this bond, leading to the formation of a debrominated aniline radical and a bromine radical. This debromination step is a common pathway for brominated aromatic compounds. The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the surrounding medium (e.g., water) to form N-ethyl-2-fluoroaniline or react with oxygen to form phenolic derivatives.

Indirect photolysis, mediated by naturally occurring photosensitizers in water bodies like humic acids, can also play a crucial role. These substances absorb sunlight and transfer the energy to the pollutant molecule or generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which then attack the this compound molecule.

Oxidative Degradation:

Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, with hydroxyl radicals (•OH) being one of the most important. These radicals can be generated through various natural processes, including the photolysis of nitrate (B79036) and dissolved organic matter.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds through addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxy radical or reaction with oxygen to form hydroperoxides, eventually leading to ring cleavage. In the case of this compound, •OH can add to various positions on the benzene (B151609) ring. The presence of the activating amino group and the deactivating but ortho-, para-directing halogens will influence the position of attack.

The N-ethyl group is also susceptible to oxidative attack. This can lead to N-dealkylation, forming 4-bromo-2-fluoroaniline (B1266173) and acetaldehyde (B116499). Further oxidation of the amino group itself can lead to the formation of nitroso and nitro derivatives. Studies on the ozonation of anilines have shown that the reaction is very fast and can proceed through either addition to the aromatic ring or an electron transfer reaction from the nitrogen, leading to various transformation products, including hydroxylated and nitrated anilines. nih.gov

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many organic compounds, this is a significant degradation pathway. However, the amide-like character of the N-aryl bond in anilines and the stability of the carbon-halogen bonds on the aromatic ring generally make them resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov

While direct hydrolysis of the C-N or C-Br bond in this compound is expected to be slow, the rate can be influenced by extreme pH conditions, which are generally not found in the natural environment. Studies on substituted anilines have shown that their transformation in aquatic systems often follows first-order reaction kinetics, with half-lives that can range from days to months depending on the specific substituents and environmental conditions. For instance, the transformation of various halogen-substituted anilines has been reported to have half-lives ranging from 108 to 669 days. proquest.com

The kinetics of degradation are highly dependent on factors such as light intensity for photolysis, and the concentration of oxidants like hydroxyl radicals for oxidative degradation. The presence of other substances in the environmental matrix, such as dissolved organic matter, can either enhance degradation through photosensitization or inhibit it by scavenging reactive species.

Process Reactant Influencing Factors Expected Products Kinetic Profile (Inferred)
Direct Photolysis This compoundLight Intensity, WavelengthN-ethyl-2-fluoroaniline, Bromine radicals, Hydroxylated derivativesFirst-order kinetics
Indirect Photolysis This compound + PhotosensitizersConcentration of sensitizers (e.g., humic acids), LightHydroxylated derivatives, Ring cleavage productsPseudo-first-order kinetics
Oxidative Degradation This compound + •OHConcentration of •OH, pHHydroxylated anilines, 4-bromo-2-fluoroaniline, Ring cleavage productsSecond-order kinetics
Hydrolysis This compound + H₂OpH, TemperatureGenerally stable under environmental conditionsVery slow, likely negligible

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Given the likely persistence of halogenated anilines, AOPs represent a promising technology for the engineered degradation of this compound.

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for the degradation of a wide range of organic pollutants, including aniline and its derivatives. nih.gov The reaction is typically carried out under acidic conditions to keep the iron in solution.

The photo-Fenton process is an enhancement of the Fenton process where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. This leads to a more efficient degradation of the target compound. For this compound, both Fenton and photo-Fenton processes are expected to be effective. The hydroxyl radicals generated will attack the aromatic ring and the N-ethyl group, leading to hydroxylation, dehalogenation, N-dealkylation, and eventual mineralization to CO₂, H₂O, and inorganic ions (Br⁻, F⁻, NH₄⁺). Studies on the Fenton-based oxidation of brominated compounds have demonstrated the generation of reactive brominating species, which could also contribute to the transformation pathways. acs.org

Ozonation:

Ozone (O₃) is a powerful oxidant that can directly react with electron-rich moieties, such as the amino group and the activated aromatic ring of this compound. The reaction of ozone with anilines is known to be very rapid. nih.gov The degradation can proceed through several pathways, including electrophilic attack on the aromatic ring leading to hydroxylated products, and reaction with the amino group to form nitro derivatives. Ozone can also decompose in water to form hydroxyl radicals, initiating AOPs.

Photocatalysis:

Heterogeneous photocatalysis, typically using a semiconductor like titanium dioxide (TiO₂), is another effective AOP. When TiO₂ is irradiated with UV light of sufficient energy, electron-hole pairs are generated. The holes are powerful oxidizing agents that can directly oxidize the adsorbed organic molecule or react with water to produce hydroxyl radicals. The electrons can reduce oxygen to superoxide (B77818) radicals, which can also contribute to the degradation process. The photocatalytic degradation of chlorinated anilines has been shown to proceed through hydroxylation, dechlorination, and eventual mineralization. researchgate.net A similar pathway can be expected for this compound, leading to its complete destruction.

AOP Method Primary Oxidant(s) Typical Conditions Expected Transformation Products Potential for Mineralization
Fenton •OHAcidic pH, Fe²⁺, H₂O₂Hydroxylated derivatives, dehalogenated products, N-dealkylated productsHigh
Photo-Fenton •OHAcidic pH, Fe²⁺, H₂O₂, UV lightSimilar to Fenton, potentially faster degradationVery High
Ozonation O₃, •OHVaries with pHHydroxylated anilines, nitro derivatives, ring-opened productsHigh
TiO₂ Photocatalysis •OH, h⁺, O₂⁻•TiO₂ catalyst, UV irradiationHydroxylated derivatives, dehalogenated productsVery High

Future Research Directions and Emerging Opportunities for 4 Bromo N Ethyl 2 Fluoroaniline Chemistry

Development of Novel and Efficient Synthetic Routes

The industrial viability and accessibility of 4-Bromo-N-ethyl-2-fluoroaniline for broader applications are intrinsically linked to the efficiency and sustainability of its synthesis. While traditional methods for the preparation of substituted anilines exist, future research will undoubtedly focus on the development of more innovative and streamlined synthetic strategies.

A promising avenue lies in the exploration of catalytic N-ethylation of 4-bromo-2-fluoroaniline (B1266173) . This approach would circumvent the need for stoichiometric ethylating agents and reduce waste generation. High-throughput screening of various catalyst systems, including those based on transition metals like palladium, copper, and nickel, could identify highly active and selective catalysts for this transformation. The development of heterogeneous catalysts would further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse.

Furthermore, continuous flow synthesis presents a significant opportunity to improve the safety, efficiency, and scalability of this compound production. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved purity, and minimized side reactions. The integration of in-line analytical techniques would enable real-time monitoring and optimization of the process. A patent has described a process for the production of 4-bromo-2-fluoroaniline from 2-fluoroaniline (B146934) and molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst, which could be adapted for continuous processing. google.com

Another area ripe for exploration is the development of biocatalytic routes . Enzymes, with their inherent high selectivity and mild reaction conditions, could offer a green alternative to traditional chemical synthesis. The discovery or engineering of enzymes capable of selectively N-ethylating the aniline (B41778) nitrogen in the presence of the bromo and fluoro substituents would be a significant breakthrough.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic N-ethylationReduced waste, higher atom economy, potential for catalyst recycling.High-throughput catalyst screening, development of heterogeneous catalysts.
Continuous Flow SynthesisImproved safety, scalability, and process control; higher yields and purity.Reactor design and optimization, integration of in-line analytics.
BiocatalysisEnvironmentally friendly, high selectivity, mild reaction conditions.Enzyme discovery and engineering, optimization of biocatalytic processes.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The unique electronic and steric environment of this compound, arising from the interplay of the electron-donating N-ethyl group and the electron-withdrawing halogen substituents, suggests the potential for novel and unexpected reactivity. Future research should focus on systematically exploring the chemical behavior of this molecule to uncover unprecedented transformations and selectivity patterns.

A key area of investigation is the C-H functionalization of the aromatic ring. The directing effects of the existing substituents could lead to highly regioselective C-H activation at specific positions, providing a direct route to novel, polysubstituted aniline derivatives. Machine learning models are being developed to predict the regioselectivity of such reactions, which could guide experimental design. nih.govnih.govrsc.orgsemanticscholar.orgrsc.org

The reactivity of the bromine atom in cross-coupling reactions is another area of interest. While Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are standard tools in organic synthesis, the specific steric and electronic properties of this compound may lead to unusual reactivity or require the development of specialized catalytic systems. Investigating its performance in a wide range of cross-coupling reactions could reveal new synthetic possibilities.

Furthermore, exploring the molecule's behavior under various oxidative and reductive conditions could unveil novel transformations. The presence of the amine, bromo, and fluoro groups offers multiple potential sites for reaction, and systematic studies could lead to the discovery of selective and synthetically useful transformations that are not readily achievable with simpler aniline derivatives.

Advancements in High-Throughput Experimentation and Automation in Research

The exploration of novel synthetic routes and reactivity patterns for this compound can be significantly accelerated through the adoption of high-throughput experimentation (HTE) and laboratory automation. These technologies enable the rapid screening of a large number of reaction parameters, leading to faster optimization and discovery.

High-throughput screening (HTS) techniques can be used to rapidly identify optimal catalysts and reaction conditions for the synthesis of this compound and its derivatives. By performing numerous reactions in parallel in miniaturized formats, such as microplates, a vast chemical space can be explored in a short amount of time. researchgate.net The integration of rapid analytical techniques, such as mass spectrometry and high-performance liquid chromatography, is crucial for the timely analysis of the large number of samples generated.

The data generated from HTE and automated synthesis can be used to build comprehensive databases that can be mined for insights into reaction mechanisms and to train machine learning models for predictive chemistry.

TechnologyApplication in this compound ResearchExpected Outcome
Automated Synthesis PlatformsLibrary synthesis of derivatives, reaction scope exploration.Accelerated discovery of new compounds and reactions.
High-Throughput ScreeningCatalyst and reaction condition optimization.Rapid identification of optimal synthetic protocols.
Robotic SystemsPrecise and automated execution of experiments.Increased reproducibility and efficiency in research.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synergy between experimental chemistry and computational tools, particularly machine learning (ML) and artificial intelligence (AI), is poised to revolutionize the study of molecules like this compound. These in silico approaches can significantly reduce the time and resources required for experimental work by providing accurate predictions of molecular properties and reaction outcomes.

Predictive models for reactivity and regioselectivity can be developed using data from experimental studies and quantum mechanical calculations. nih.govnih.govrsc.orgsemanticscholar.orgrsc.org For this compound, ML models could predict the most likely sites for C-H functionalization or the outcome of various cross-coupling reactions, guiding synthetic chemists in their experimental design.

Exploration of New Non-Biological Material Applications

The unique combination of a halogenated aromatic ring and a secondary amine functionality in this compound makes it an attractive precursor for the synthesis of novel non-biological materials with tailored properties.

One of the most promising areas is the development of conductive polymers . Polyaniline is a well-known conductive polymer, and the incorporation of fluorine and bromine atoms, along with the N-ethyl group, into the polymer backbone could significantly modulate its electronic and physical properties. researchgate.netrsc.orgacs.orgrsc.orgresearchgate.netnih.gov Fluorinated polyanilines have been shown to exhibit superior performance as electrode modifiers in fuel cells. researchgate.net The resulting polymers could find applications in organic electronics, such as in sensors, displays, and antistatic coatings. The synthesis of polymers from various aniline derivatives has been reported, and these methods could be adapted for the polymerization of this compound. researchgate.netrsc.orgacs.orgrsc.orgnih.gov

The presence of fluorine atoms can also impart desirable properties to materials, such as increased thermal stability, chemical resistance, and specific optical properties. rsc.org Therefore, polymers and other materials derived from this compound could be explored for applications in high-performance plastics, coatings, and optoelectronic devices . The development of fluorinated organic materials for electronic applications is an active area of research. rsc.orgrsc.org

Furthermore, the bromo- and fluoro-substituents can influence the intermolecular interactions and solid-state packing of materials, which is crucial for applications in organic electronics. The ability to tune these properties through synthetic modification of the this compound scaffold opens up exciting possibilities for the design of new functional materials.

Material ClassPotential ApplicationsKey Properties to Investigate
Conductive PolymersOrganic electronics, sensors, antistatic coatings.Electrical conductivity, solubility, processability, environmental stability.
High-Performance PolymersAdvanced coatings, engineering plastics.Thermal stability, chemical resistance, mechanical strength.
Optoelectronic MaterialsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).Photoluminescent properties, charge transport characteristics, energy levels.

Q & A

Q. Key Considerations :

  • Purity : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes byproducts like dihalogenated analogs.
  • Yield Optimization : Lower temperatures (<10°C) during bromination reduce polybromination, while excess ethylamine in the N-alkylation step enhances mono-substitution .

How can researchers characterize the crystalline structure of this compound, and what challenges arise in refining its X-ray diffraction data?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Slow evaporation of a saturated ethanol solution yields diffraction-quality crystals.
  • Data Collection : Use a high-flux synchrotron source to overcome weak scattering from light atoms (e.g., fluorine).
  • Refinement Challenges :
    • Disorder : The ethyl group may exhibit rotational disorder, requiring multi-position occupancy modeling.
    • Anisotropic Effects : Heavy atoms (Br) cause absorption artifacts; Gaussian correction protocols in SHELXL are essential .

Q. Methodological Solution :

  • Employ the SHELX suite for structure solution (SHELXD) and refinement (SHELXL), leveraging its robust handling of twinned data and pseudo-symmetry common in halogenated aromatics .

What analytical techniques are most effective for quantifying impurities in this compound, and how should conflicting HPLC and NMR data be reconciled?

Q. Basic Research Focus

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve halogenated byproducts. UV detection at 254 nm captures bromine’s strong absorbance.
  • ¹⁹F NMR : Distinguishes positional isomers (e.g., 2- vs. 3-fluoro derivatives) via distinct chemical shifts (−110 to −120 ppm for ortho-fluorine) .

Q. Data Contradiction Analysis :

  • Scenario : HPLC indicates 98% purity, but ¹H NMR shows residual ethylamine.
  • Resolution : Use ion-pair chromatography (e.g., heptafluorobutyric acid) to detect charged impurities. Cross-validate with LC-MS to identify low-abundance, non-UV-active species .

In designing derivatives of this compound for biological activity studies, what functional group modifications have shown promise in enhancing pharmacological properties?

Q. Advanced Research Focus

  • Nitro Group Introduction : Adding a nitro group at the 5-position increases electron-withdrawing effects, improving binding to bacterial nitroreductases. This modification is critical in prodrug development .
  • Boronic Acid Derivatives : Suzuki-Miyaura coupling of the bromo substituent with aryl boronic acids creates biaryl analogs with enhanced kinase inhibition (e.g., targeting EGFR mutants) .

Q. Synthetic Strategy :

  • Protect the amine with Boc anhydride before cross-coupling to prevent Pd catalyst poisoning. Deprotect post-reaction using TFA .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. The 4-bromo position typically shows higher electrophilicity (ƒ⁺ ≈ 0.15) than the 2-fluoro site .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects. Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing activation energy by ~10 kcal/mol compared to toluene.

Q. Validation :

  • Compare computed activation barriers with experimental kinetic data (e.g., reaction rates with piperidine in DMF at 80°C) .

How do the steric and electronic effects of the bromo and fluoro substituents influence the regioselectivity of electrophilic attacks on the aniline ring?

Q. Basic Research Focus

  • Electronic Effects :
    • Bromine (σₚ = +0.23) deactivates the ring via inductive effects, directing electrophiles to the less deactivated 5- and 6-positions.
    • Fluorine (σₚ = +0.06) exerts weaker deactivation but enhances ortho/para directing via resonance .
  • Steric Effects : The N-ethyl group sterically hinders the 2-position, favoring substitution at the 5-position in nitration reactions.

Q. Experimental Design :

  • Perform competitive electrophilic iodination (NIS, CH₃CN) and analyze product ratios via GC-MS to quantify regioselectivity .

What are the best practices for handling and storing this compound to prevent degradation, based on its thermal and photochemical stability profiles?

Q. Basic Research Focus

  • Storage : Keep in amber vials at −20°C under argon. The compound undergoes photolytic debromination upon UV exposure (λ < 300 nm) .
  • Handling : Use Schlenk techniques to exclude moisture, as hydrolysis of the C-Br bond can occur in aqueous acidic conditions (t₁/₂ = 72 hr at pH 3) .

Q. Stability Testing :

  • Monitor purity over time via TLC (silica, CH₂Cl₂/hexane 1:1). Rf ≈ 0.4 for intact compound; degradation products (e.g., de-brominated analogs) appear at Rf ≈ 0.6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.